[(1S,3R,15S,18S,19R,20R,21R,22S,23R,24R,25R,26S)-20,22,23,25-tetraacetyloxy-21-(acetyloxymethyl)-26-hydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-19-yl] benzoate
Overview
Description
Wilforine is a sesquiterpene pyridine alkaloid derived from the roots of the plant Tripterygium wilfordii Hook fThis compound is known for its significant biological activities, including anti-inflammatory, immunosuppressive, and insecticidal properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Wilforine can be synthesized through various chemical reactions involving the extraction of alkaloids from the roots of Tripterygium wilfordii Hook. f. The extraction process typically involves the use of solvents such as ethanol, ethyl acetate, and chloroform-methanol mixtures . The synthetic route includes the isolation of wilforine from the plant material followed by purification using chromatographic techniques.
Industrial Production Methods
Industrial production of wilforine involves large-scale extraction from the roots of Tripterygium wilfordii Hook. f. The process includes cultivating the plant, harvesting the roots, and extracting the alkaloids using solvents. The extracted wilforine is then purified through various chromatographic methods to obtain a high-purity product .
Chemical Reactions Analysis
Types of Reactions
Wilforine undergoes several types of chemical reactions, including:
Oxidation: Wilforine can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert wilforine into reduced forms with different biological activities.
Substitution: Substitution reactions can introduce different functional groups into the wilforine molecule, altering its properties.
Common Reagents and Conditions
Common reagents used in the chemical reactions of wilforine include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .
Major Products Formed
The major products formed from the chemical reactions of wilforine include various oxidized and reduced derivatives, as well as substituted compounds with different functional groups. These products often exhibit unique biological activities and can be used in various applications .
Scientific Research Applications
Wilforine has a wide range of scientific research applications, including:
Mechanism of Action
Wilforine exerts its effects through several molecular targets and pathways. One of the primary mechanisms involves the inhibition of the Wnt11/β-catenin signaling pathway, which plays a crucial role in the regulation of fibroblast-like synovial cells. By inhibiting this pathway, wilforine can reduce inflammation and improve symptoms of rheumatoid arthritis . Additionally, wilforine affects calcium signaling pathways, contributing to its insecticidal properties .
Comparison with Similar Compounds
Wilforine is part of a group of sesquiterpene pyridine alkaloids found in Tripterygium wilfordii Hook. f. Similar compounds include wilfordine, wilforgine, and wilfortrine. These compounds share similar structures and biological activities but differ in their specific chemical properties and effects . For example, wilfordine and wilforgine have been shown to induce cytotoxicity in certain cell lines, while wilfortrine exhibits unique insecticidal properties .
Conclusion
Wilforine is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical properties and biological activities make it a valuable subject of study in fields ranging from chemistry and biology to medicine and industry.
Properties
Molecular Formula |
C43H49NO18 |
---|---|
Molecular Weight |
867.8 g/mol |
IUPAC Name |
[(1S,3R,15S,18S,19R,20R,21R,22S,23R,24R,25R,26S)-20,22,23,25-tetraacetyloxy-21-(acetyloxymethyl)-26-hydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-19-yl] benzoate |
InChI |
InChI=1S/C43H49NO18/c1-21-16-17-29-28(15-12-18-44-29)39(52)55-19-40(7)30-31(56-23(3)46)35(58-25(5)48)42(20-54-22(2)45)36(59-26(6)49)32(60-38(51)27-13-10-9-11-14-27)34(61-37(21)50)41(8,53)43(42,62-40)33(30)57-24(4)47/h9-15,18,21,30-36,53H,16-17,19-20H2,1-8H3/t21-,30+,31+,32-,33+,34-,35+,36-,40-,41-,42+,43-/m0/s1 |
InChI Key |
ZOCKGJZEUVPPPI-QSNSFFMXSA-N |
SMILES |
CC1CCC2=C(C=CC=N2)C(=O)OCC3(C4C(C(C5(C(C(C(C(C5(C4OC(=O)C)O3)(C)O)OC1=O)OC(=O)C6=CC=CC=C6)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)C |
Isomeric SMILES |
C[C@H]1CCC2=C(C=CC=N2)C(=O)OC[C@]3([C@@H]4[C@H]([C@H]([C@@]5([C@H]([C@H]([C@@H]([C@]([C@]5([C@@H]4OC(=O)C)O3)(C)O)OC1=O)OC(=O)C6=CC=CC=C6)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)C |
Canonical SMILES |
CC1CCC2=C(C=CC=N2)C(=O)OCC3(C4C(C(C5(C(C(C(C(C5(C4OC(=O)C)O3)(C)O)OC1=O)OC(=O)C6=CC=CC=C6)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)C |
Synonyms |
wilforine |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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